6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide

Physicochemical profiling Lead optimization Drug-likeness

6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide (CAS 1315347-45-5) is a polysubstituted quinoline-3-carbohydrazide derivative bearing three pharmacophoric modifications: a C6 fluorine, a C4 hydroxyl, and a C8 methyl group on the quinoline scaffold. The compound is supplied as a research-grade building block with a certified purity of 97% (HPLC), a molecular weight of 235.22 Da, a TPSA of 88.24 Ų, and a calculated LogP of 0.99.

Molecular Formula C11H10FN3O2
Molecular Weight 235.21 g/mol
Cat. No. B11875796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide
Molecular FormulaC11H10FN3O2
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC=C(C2=O)C(=O)NN)F
InChIInChI=1S/C11H10FN3O2/c1-5-2-6(12)3-7-9(5)14-4-8(10(7)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17)
InChIKeyAAFHXNQAASOMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide: Core Structural and Procurement Profile


6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide (CAS 1315347-45-5) is a polysubstituted quinoline-3-carbohydrazide derivative bearing three pharmacophoric modifications: a C6 fluorine, a C4 hydroxyl, and a C8 methyl group on the quinoline scaffold. The compound is supplied as a research-grade building block with a certified purity of 97% (HPLC), a molecular weight of 235.22 Da, a TPSA of 88.24 Ų, and a calculated LogP of 0.99 . This substitution pattern distinguishes it from the broader class of quinoline-3-carbohydrazides, which have been explored as β-glucuronidase inhibitors, anti-HIV agents, and allosteric GSK-3β modulators [1][2].

Why 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide Cannot Be Trivially Replaced by In-Class Analogs


Quinoline-3-carbohydrazide derivatives exhibit highly position-dependent structure–activity relationships (SAR). In β-glucuronidase inhibition, the nature and position of aryl substituents on the quinoline core drive IC₅₀ values across a >20-fold range (2.11 µM to 46.14 µM) [1]. Similarly, anti-HIV potency within the 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide series varies from inactive to an EC₅₀ of 75 µM depending on the appended benzoyl moiety [2]. The target compound uniquely combines electron-withdrawing fluorine at C6 with an electron-donating methyl at C8, a substitution topology absent in commercially available mono-substituted analogs such as 6-fluoro-4-hydroxyquinoline-3-carbohydrazide (CAS 1018135-33-5, lacking C8 methyl) and 8-methylquinoline-3-carbohydrazide (CAS 1307237-66-6, lacking C4 hydroxyl and C6 fluorine). These substituents are known to independently modulate lipophilicity, hydrogen-bonding capacity, and metabolic stability in quinoline-based chemotypes, meaning that procurement of an in-class surrogate risks losing the specific physicochemical and pharmacodynamic profile embedded in the target compound.

Quantitative Differentiation Evidence for 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide


Dual Substitution Topology: LogP and TPSA Differentiation from Mono-Substituted Analogs

The target compound (6-F-4-OH-8-Me) possesses a calculated LogP of 0.99 and a TPSA of 88.24 Ų . The closest commercially available analog, 6-fluoro-4-hydroxyquinoline-3-carbohydrazide (CAS 1018135-33-5, lacking the C8 methyl), has a molecular weight of 221.19 Da and a predicted density of 1.505 g/cm³ ; its LogP is expected to be lower (approximately 0.5–0.8 based on fragment-based calculation methods) due to the absence of the hydrophobic methyl increment. Conversely, 8-methylquinoline-3-carbohydrazide (CAS 1307237-66-6, lacking both C4-OH and C6-F) has a molecular weight of 201.22 Da and an absence of the H-bond donor capacity at C4. The dual substitution in the target compound thus provides a unique balance of hydrophilicity (three H-bond donors) and moderate lipophilicity (LogP ~0.99) not achieved by either mono-substituted analog.

Physicochemical profiling Lead optimization Drug-likeness

Class-Level β-Glucuronidase Inhibitory Activity: Potency Window for Quinoline-3-Carbohydrazide Scaffold

In a series of 30 N-arylidenequinoline-3-carbohydrazides, 24 compounds exhibited outstanding β-glucuronidase inhibition with IC₅₀ values ranging from 2.11 ± 0.05 µM to 46.14 ± 0.95 µM, outperforming the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM) [1]. Although the target compound was not directly tested in this study, the SAR analysis indicated that electron-withdrawing substituents (F > Cl > NO₂) at positions analogous to C6 enhance inhibitory potency relative to electron-donating groups (Me > MeO) [1]. The concurrent presence of a C8 methyl group, which is absent from the tested series, represents a structural expansion of the SAR landscape that has not been explored.

β-Glucuronidase inhibition Metabolic disease Enzyme assay

Anti-HIV-1 Activity of 8-Methyl-Containing Quinoline-3-Carbohydrazides: Class Benchmark for the 8-Me Substituent

A focused series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives was evaluated against HIV-1 in cell culture. All compounds were effective at concentrations below 150 µM with no significant cytotoxicity (CC₅₀ > 500 µM). The most potent analog, compound 8b (bearing a 4-fluorobenzoyl group), exhibited an EC₅₀ of 75 µM [1]. Docking studies confirmed binding modes analogous to known HIV integrase inhibitors. The target compound contains the critical 8-methyl group present in this active series but additionally incorporates a C6-fluorine and C4-hydroxy group, both of which are recognized pharmacophoric elements for metal-chelation-based integrase inhibition.

Anti-HIV agents Integrase inhibition Antiviral screening

Allosteric GSK-3β Modulation: Evidence for the Quinoline-3-Carbohydrazide Scaffold in Neurological Disease Models

Quinoline-3-carbohydrazide derivatives have been identified as allosteric modulators of glycogen synthase kinase 3β (GSK-3β), a validated target for chronic neurodegenerative and metabolic diseases. In the Palomo et al. (2017) study, compound 1 (a quinoline-3-carbohydrazide) demonstrated neuroprotective properties in spinal muscular atrophy (SMA)-derived cells, while compound 53 improved delayed myogenesis in congenital myotonic dystrophy type 1 (CDM1) myoblasts [1]. The allosteric mechanism of this chemotype is advantageous because it allows subtle modulation of GSK-3β activity without full catalytic inhibition, thereby potentially avoiding the β-catenin-driven side effects associated with ATP-competitive inhibitors. The target compound's C6-fluoro and C8-methyl modifications may influence allosteric binding site complementarity relative to the prototypical quinoline-3-carbohydrazide scaffold.

GSK-3β allosteric modulators Neurodegeneration Myotonic dystrophy

Optimal Research and Procurement Application Scenarios for 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide


SAR Expansion of β-Glucuronidase Inhibitor Libraries

Given the established SAR that fluoro-substituted quinoline-3-carbohydrazides outperform chloro-, nitro-, and methyl-substituted analogs in β-glucuronidase inhibition [1], the target compound can serve as a scaffold-diversified building block for synthesizing N-arylidene derivatives that explore the combinatorial effect of 6-F and 8-Me substitution. The 97% purity is sufficient for direct use in condensation reactions with aromatic aldehydes to generate focused libraries for IC₅₀ determination.

Anti-HIV Integrase Inhibitor Lead Optimization

The 8-methyl group has been validated as part of the pharmacophore for anti-HIV integrase inhibition, with the best analog achieving an EC₅₀ of 75 µM and a selectivity index >3.3 (CC₅₀ > 500 µM) [2]. The target compound's additional C6-fluorine and C4-hydroxyl groups offer additional metal-chelating and hydrogen-bonding capacity that can be exploited for potency improvement. It is suitable for derivatization with substituted benzoyl or N-phenyl carboxamide moieties followed by anti-HIV screening in Hela cell-based assays.

Allosteric GSK-3β Modulator Development

The quinoline-3-carbohydrazide scaffold is one of the few chemotypes demonstrated to achieve allosteric modulation of GSK-3β, a mechanism that avoids β-catenin-related toxicity [3]. The target compound, with its dual fluoro and methyl decoration, provides a differentiated starting point for synthesizing allosteric modulator libraries intended for testing in SMA or CDM1 patient-derived cellular models, where neuroprotection and myogenic differentiation endpoints are measured.

Physicochemical Property-Driven Fragment or Lead-Like Library Design

With a LogP of 0.99, TPSA of 88.24 Ų, and 3 H-bond donors , the target compound occupies a favorable region of oral drug-likeness space (compliant with Lipinski and Veber rules). Compared to the 6-fluoro-only analog (LogP estimated <0.8) and the 8-methyl-only analog (fewer H-bond donors) , it offers a distinct physicochemical profile for inclusion in fragment-based or lead-like screening collections where balanced hydrophilicity–lipophilicity is a selection criterion.

Quote Request

Request a Quote for 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.